molecular formula C19H16N2O5S B4691957 5-(4-hydroxy-3-nitrobenzylidene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione

5-(4-hydroxy-3-nitrobenzylidene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione

Cat. No. B4691957
M. Wt: 384.4 g/mol
InChI Key: DDEYFOUPZMMJET-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-hydroxy-3-nitrobenzylidene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione, commonly known as HNTD, is a heterocyclic compound that has been extensively studied in the field of medicinal chemistry. It has shown promising results in various scientific research applications, including its potential as an anti-cancer agent, anti-inflammatory agent, and anti-diabetic agent.

Mechanism of Action

The exact mechanism of action of HNTD is not fully understood. However, it has been proposed that HNTD induces apoptosis in cancer cells by activating the JNK signaling pathway and inhibiting the Akt/mTOR pathway. HNTD may also inhibit the NF-κB pathway, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
HNTD has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines and chemokines, improve insulin sensitivity and glucose uptake, and reduce blood glucose levels. HNTD has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of HNTD in lab experiments is its low toxicity. It has been shown to have low cytotoxicity in normal cells, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of HNTD is its poor solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the study of HNTD. One direction is to further investigate its potential as an anti-cancer agent. This could include studying its effects on different types of cancer cells, as well as its potential for combination therapy with other anti-cancer agents.
Another direction is to investigate its potential as an anti-inflammatory agent. This could include studying its effects on different inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Finally, there is potential for further investigation into its potential as an anti-diabetic agent. This could include studying its effects on different animal models of diabetes, as well as its potential for combination therapy with other anti-diabetic agents.
In conclusion, HNTD is a promising compound that has shown potential as an anti-cancer agent, anti-inflammatory agent, and anti-diabetic agent. Further research is needed to fully understand its mechanism of action and to explore its potential in various scientific research applications.

Scientific Research Applications

HNTD has been extensively studied in various scientific research applications. One of the most promising applications of HNTD is its potential as an anti-cancer agent. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. HNTD has also been shown to inhibit the growth and metastasis of cancer cells in vivo.
HNTD has also shown potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
In addition, HNTD has been studied for its potential as an anti-diabetic agent. It has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells, as well as reduce blood glucose levels in diabetic mice.

properties

IUPAC Name

(5Z)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5S/c22-16-9-8-14(11-15(16)21(25)26)12-17-18(23)20(19(24)27-17)10-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-9,11-12,22H,4,7,10H2/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDEYFOUPZMMJET-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCN2C(=O)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCCN2C(=O)/C(=C/C3=CC(=C(C=C3)O)[N+](=O)[O-])/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-hydroxy-3-nitrobenzylidene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione
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5-(4-hydroxy-3-nitrobenzylidene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione
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5-(4-hydroxy-3-nitrobenzylidene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione
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5-(4-hydroxy-3-nitrobenzylidene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione
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5-(4-hydroxy-3-nitrobenzylidene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione
Reactant of Route 6
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5-(4-hydroxy-3-nitrobenzylidene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione

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